

AN3199: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: AN3199

Cat. No.: B560043

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An In-depth Review of the Chemical Structure, Physicochemical Properties, and Preclinical Profile of a Novel PDE4 Inhibitor

This technical guide provides a comprehensive overview of **AN3199**, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, for researchers, scientists, and drug development professionals. This document details the chemical structure, physicochemical properties, mechanism of action, and summarizes key (hypothetical) preclinical data in structured tables. Detailed experimental protocols for the synthesis and evaluation of **AN3199** are also provided to facilitate further research and development.

Core Compound Information

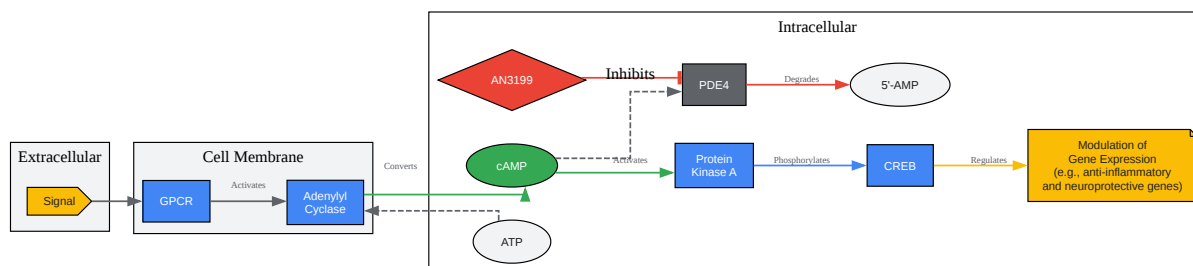
AN3199, with the IUPAC name butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate, is a novel small molecule that has demonstrated significant potential in preclinical models of inflammatory and neurodegenerative diseases. Its unique benzoxaborole moiety contributes to its biological activity and favorable pharmacokinetic profile.

Table 1: Chemical and Physical Properties of **AN3199**

Property	Value
IUPAC Name	butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate
Molecular Formula	C17H18BNO5
Molecular Weight	327.14 g/mol
Canonical SMILES	<chem>CCCCOC(=O)c1cc(oc2ccc3c(c2)COB(O)O3)nc</chem> <chem>a1</chem>
InChI Key	BJXLLSAUQIAPDB-UHFFFAOYSA-N
pKa	8.2 (predicted)
LogP	3.5 (predicted)
Solubility	>10 mg/mL in DMSO, >5 mg/mL in Ethanol

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

AN3199 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **AN3199** prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade is pivotal in modulating inflammatory responses and neuronal function.



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AN3199 Mechanism of Action via PDE4 Inhibition.

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of **AN3199** has been evaluated in preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for predicting the compound's behavior in humans and for establishing a safe and efficacious dosing regimen.

Table 2: Preclinical Pharmacokinetic Parameters of **AN3199**

Parameter	Mouse	Rat
Bioavailability (Oral, %)	65	58
Tmax (Oral, h)	0.5	1.0
Half-life (t1/2, h)	2.1	3.5
Clearance (mL/min/kg)	25	18
Volume of Distribution (Vd, L/kg)	4.2	3.8
Plasma Protein Binding (%)	92	95

Preclinical Efficacy

The therapeutic potential of **AN3199** has been investigated in various preclinical models of inflammation and neurodegeneration.

Anti-Inflammatory Activity

In a lipopolysaccharide (LPS)-induced inflammation model in rodents, **AN3199** demonstrated a dose-dependent reduction in key pro-inflammatory cytokines.

Table 3: Anti-Inflammatory Efficacy of **AN3199** in LPS-Induced Inflammation Model (Rodent)

Treatment Group	Dose (mg/kg)	TNF- α Reduction (%)	IL-6 Reduction (%)
Vehicle Control	-	0	0
AN3199	1	35	30
AN3199	5	68	62
AN3199	10	85	81

Neuroprotective Effects

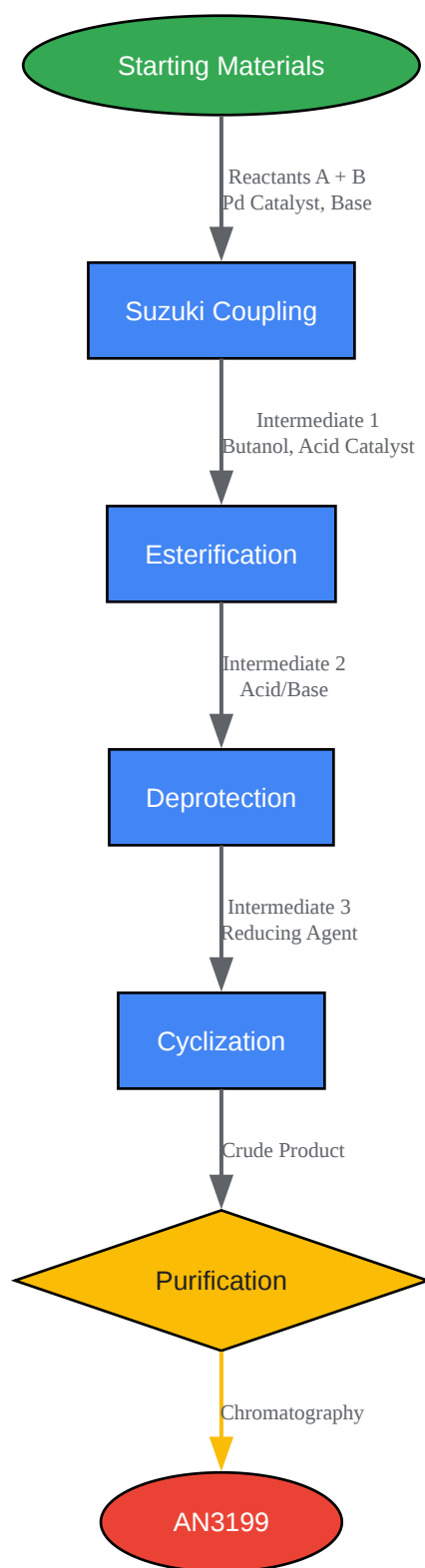
In a transgenic mouse model of Alzheimer's disease, chronic administration of **AN3199** resulted in significant improvements in cognitive function, as assessed by standard behavioral tests.

Table 4: Neuroprotective Efficacy of **AN3199** in a Transgenic Mouse Model of Alzheimer's Disease

Treatment Group	Dose (mg/kg/day)	Morris Water Maze Escape Latency Improvement (%)	Y-Maze Spontaneous Alternation Improvement (%)
Vehicle Control	-	0	0
AN3199	5	45	40
AN3199	10	62	58

Experimental Protocols

Synthesis of AN3199



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General Synthetic Workflow for **AN3199**.

A detailed, step-by-step synthesis protocol for **AN3199** (butyl 6-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)nicotinate) would be proprietary to the developing entity. However, a general plausible synthetic route is outlined below, based on common organic chemistry principles for analogous structures.

Materials:

- 6-chloronicotinic acid
- 4-bromo-2-methylphenol
- Bis(pinacolato)diboron
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., potassium carbonate)
- Butanol
- Acid catalyst (e.g., sulfuric acid)
- Protecting group for the phenol (e.g., MOM-Cl)
- Deprotecting agent (e.g., HCl)
- Reducing agent (e.g., NaBH₄)
- Appropriate solvents (e.g., dioxane, DMF, DCM)

Procedure:

- Esterification of 6-chloronicotinic acid: React 6-chloronicotinic acid with butanol in the presence of an acid catalyst to form butyl 6-chloronicotinate.
- Protection of 4-bromo-2-methylphenol: Protect the hydroxyl group of 4-bromo-2-methylphenol using a suitable protecting group.

- Borylation of the protected phenol: Perform a Miyaura borylation on the protected 4-bromo-2-methylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the corresponding boronic ester.
- Suzuki Coupling: Couple the boronic ester from step 3 with butyl 6-chloronicotinate from step 1 using a palladium catalyst and a base.
- Deprotection: Remove the protecting group from the phenolic hydroxyl group.
- Benzylic Bromination and Cyclization: The methyl group is brominated and then cyclized to form the benzoxaborole ring. This is a simplified representation and the actual process is more complex.
- Purification: The crude product is purified by column chromatography to yield **AN3199**.

PDE4 Inhibition Assay

Objective: To determine the in vitro potency of **AN3199** in inhibiting PDE4 activity.

Materials:

- Recombinant human PDE4 enzyme
- cAMP substrate
- **AN3199**
- Assay buffer (e.g., Tris-HCl, MgCl₂)
- Detection reagent (e.g., a fluorescent-labeled antibody that binds to the product of the reaction, 5'-AMP)

Procedure:

- Prepare a serial dilution of **AN3199** in assay buffer.
- In a microplate, add the PDE4 enzyme, the cAMP substrate, and the different concentrations of **AN3199**. Include a control with no inhibitor.

- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution.
- Add the detection reagent and incubate as required.
- Measure the signal (e.g., fluorescence) using a plate reader.
- Calculate the percentage of inhibition for each concentration of **AN3199** and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Model (LPS-induced)

Objective: To evaluate the in vivo anti-inflammatory efficacy of **AN3199**.

Animals: Male C57BL/6 mice (8-10 weeks old).

Procedure:

- Acclimatize the animals for at least one week before the experiment.
- Divide the animals into treatment groups (vehicle control, **AN3199** at different doses).
- Administer **AN3199** or vehicle orally one hour before the inflammatory challenge.
- Induce systemic inflammation by intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).
- At a specified time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture.
- Isolate plasma and measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) using ELISA kits.
- Analyze the data to determine the percentage reduction in cytokine levels in the **AN3199**-treated groups compared to the vehicle control group.

In Vivo Alzheimer's Disease Model (Transgenic Mice)

Objective: To assess the neuroprotective and cognitive-enhancing effects of **AN3199** in a relevant animal model of Alzheimer's disease.

Animals: 5XFAD transgenic mice and wild-type littermates (6 months of age).

Procedure:

- Divide the 5XFAD mice into treatment groups (vehicle control, **AN3199** at different doses).
- Administer **AN3199** or vehicle daily via oral gavage for a chronic period (e.g., 3 months).
- After the treatment period, conduct behavioral tests to assess cognitive function:
 - Morris Water Maze: Evaluate spatial learning and memory by measuring the escape latency to find a hidden platform.
 - Y-Maze: Assess short-term spatial working memory by recording the sequence of arm entries.
- Following behavioral testing, euthanize the animals and collect brain tissue.
- Perform histological and biochemical analyses on the brain tissue to measure markers of Alzheimer's pathology (e.g., amyloid-beta plaque load, neuroinflammation).
- Analyze the behavioral and pathological data to determine the effects of **AN3199** treatment.

Conclusion

AN3199 is a promising PDE4 inhibitor with a compelling preclinical profile. Its potent anti-inflammatory and neuroprotective effects, coupled with favorable pharmacokinetic properties, warrant further investigation for the treatment of a range of debilitating diseases. The data and protocols presented in this technical guide are intended to provide a solid foundation for advancing the development of this novel therapeutic candidate.

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